4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
The compound is a complex organic molecule. It has been mentioned in the context of the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 . It’s also been associated with the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The compound’s structure has been analyzed in the context of its interaction with human 17beta-hydroxysteroid dehydrogenase type 5 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Heterocyclic Compounds : Research has shown efficient one-pot synthesis methods for creating heterocyclic compounds, including pyrimidines and piperazines, which are crucial for developing pharmaceuticals and materials science. For instance, Bararjanian et al. (2010) demonstrated a three-component reaction facilitating the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, highlighting the chemical versatility of similar structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Development of Fluorescent Probes : Compounds with piperazine and pyrimidine structures have been explored for their potential as fluorescent probes for DNA detection, indicating their utility in biological assays and research. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, which showed enhanced fluorescence in the presence of ct-DNA, suggesting applications in molecular biology and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Pharmacological Activities
Anticancer Agents : Some derivatives of this compound class have shown promising anticancer activity. For example, El-Masry et al. (2022) reported on thiadiazole-based compounds, including substituted piperazines and benzyl piperidine derivatives, with significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology (El-Masry et al., 2022).
Antimicrobial Activity : Patel et al. (2011) synthesized pyridine derivatives with antimicrobial properties, demonstrating the potential of compounds with piperazine and pyrimidine structures to act as antimicrobial agents, offering a path for the development of new antibiotics (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Mechanism of Action of 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)1benzofuro[3,2-d]pyrimidine
Mode of Action Based on its structural similarity to other compounds, it may bind to the d4 dopamine receptor, thereby modulating the receptor’s activity .
Pharmacokinetics Compounds containing a piperazine ring, such as this one, are known to positively modulate the pharmacokinetic properties of drug substances .
Future Directions
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUCSJMUDNGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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